![molecular formula C8H11Br2NO B13001766 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide](/img/structure/B13001766.png)
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. This compound is particularly significant in the field of medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide typically involves the bromination of 6-methoxy-2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more environmentally friendly and cost-effective reagents. For example, the bromination can be carried out using hydrobromic acid (HBr) in the presence of a suitable solvent like xylene. This method allows for the efficient removal of water through azeotropic distillation, resulting in a higher yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds, where the compound acts as a key intermediate in forming the desired molecular structures .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Another bromomethyl-substituted pyridine used in similar applications.
2-Bromo-3-methoxythiophene: A brominated thiophene derivative used in the synthesis of polythiophenes and other functional materials.
Uniqueness
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.
Biological Activity
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C8H10Br2N1O1 |
Molecular Weight | 252.98 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with protein-protein interactions, which are crucial for cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate the activity of receptors linked to various physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains, including resistant strains.
Antitumor Activity
Several studies have explored the potential antitumor effects of pyridine derivatives. In vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a possible application in cancer therapy.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on a series of brominated pyridines revealed that this compound exhibited potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
-
Antitumor Mechanisms
- In vitro experiments using human cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of brominated pyridines. The presence of the bromomethyl group has been linked to enhanced biological activity, particularly in inhibiting microbial growth and inducing cytotoxic effects in cancer cells.
Summary of Findings
- Efficacy Against Bacteria : Significant inhibition observed against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : Induced apoptosis in various cancer cell lines at micromolar concentrations.
Properties
Molecular Formula |
C8H11Br2NO |
---|---|
Molecular Weight |
296.99 g/mol |
IUPAC Name |
3-(bromomethyl)-6-methoxy-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrNO.BrH/c1-6-7(5-9)3-4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H |
InChI Key |
PPALDJQIXSXFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CBr.Br |
Origin of Product |
United States |
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